N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide
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Description
“N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide” is a compound that has been synthesized by alkylation of benzimidazol-2-amine with 9-chloromethylanthracene . It is one of a series of azomethines based on it .
Synthesis Analysis
The synthesis of this compound involves the alkylation of benzimidazol-2-amine with 9-chloromethylanthracene under alkaline conditions . This reaction can be conducted in various polar solvents (alcohols, acetonitrile, etc.), but acceptable synthetic yields were only achieved with the use of DMF–KOH and t -BuOH– t -BuOK systems .Scientific Research Applications
Chemosensors for Metal Ions
The compound has been investigated for its efficacy as a turn-on fluorescent chemosensor, particularly for aluminum ions in living cells. Researchers designed anthracene and pyrene-bearing imidazoles, demonstrating high selectivity and sensitivity towards Al3+ ions over other cations in aqueous solutions. The detection limits for these probes were significantly low, indicating their potential for precise measurements. This research suggests the compound's valuable application in environmental monitoring and biological studies to detect aluminum ions with high specificity and sensitivity Shree et al., 2019.
pH Sensors
Another application involves the use of derivatives of this compound as effective pH sensors. By synthesizing 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine and its derivatives, researchers have revealed their high chemosensor activity with respect to hydrogen cations. These findings underscore the compound's potential in creating more sensitive and selective pH sensors, useful in various chemical, biological, and environmental analyses Tolpygin et al., 2012.
Fluorogenic Chemosensors
Research into new fluorogenic chemosensors derived from benzimidazole, including derivatives of N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide, has shown promising results. These compounds exhibit high chemosensing activity toward H+ cations in acidic media and toward Zn2+ and Cd2+ cations in neutral media. Such properties make these compounds valuable for developing advanced materials for detecting and quantifying metal ions in various settings Tikhomirova et al., 2017.
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(15-28-16-25-22-11-5-6-12-23(22)28)27-26-14-21-19-9-3-1-7-17(19)13-18-8-2-4-10-20(18)21/h1-14,16H,15H2,(H,27,29)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBXJZISBTZSS-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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